molecular formula C4H2BaO4 B13736913 barium(2+);(Z)-but-2-enedioate CAS No. 55135-58-5

barium(2+);(Z)-but-2-enedioate

Katalognummer: B13736913
CAS-Nummer: 55135-58-5
Molekulargewicht: 251.38 g/mol
InChI-Schlüssel: YXUUWXPIZZLNIO-ODZAUARKSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Barium(2+);(Z)-but-2-enedioate can be synthesized through the reaction of barium chloride with sodium fumarate in an aqueous solution. The reaction typically proceeds as follows: [ \text{BaCl}_2 + \text{Na}_2(\text{C}_4\text{H}_2\text{O}_4) \rightarrow \text{Ba}(\text{C}_4\text{H}_2\text{O}_4) + 2\text{NaCl} ] The reaction is carried out under ambient conditions, and the resulting barium fumarate precipitates out of the solution.

Industrial Production Methods

Industrial production of this compound involves similar reaction pathways but on a larger scale. The reactants are mixed in large reactors, and the product is filtered, washed, and dried to obtain the final compound. The purity of the product is ensured through various purification techniques such as recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Barium(2+);(Z)-but-2-enedioate undergoes several types of chemical reactions, including:

    Oxidation: The fumarate ion can be oxidized to form maleic acid.

    Reduction: The fumarate ion can be reduced to form succinic acid.

    Substitution: The barium ion can be substituted with other metal ions in coordination complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Substitution reactions often involve the use of metal salts such as copper(II) sulfate or nickel(II) chloride.

Major Products Formed

    Oxidation: Maleic acid

    Reduction: Succinic acid

    Substitution: Various metal fumarates

Wissenschaftliche Forschungsanwendungen

Barium(2+);(Z)-but-2-enedioate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other coordination compounds and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways involving fumarate.

    Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of barium(2+);(Z)-but-2-enedioate involves the interaction of the barium ion with various molecular targets. Barium ions can interact with enzymes and proteins, affecting their activity and function. The fumarate ion can participate in metabolic pathways, such as the citric acid cycle, where it is converted to malate by the enzyme fumarase.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Barium maleate: Similar to barium fumarate but with a different geometric configuration of the dicarboxylate ion.

    Barium succinate: Contains a saturated dicarboxylate ion instead of an unsaturated one.

    Barium oxalate: Contains a simpler dicarboxylate ion with no carbon-carbon double bond.

Uniqueness

Barium(2+);(Z)-but-2-enedioate is unique due to the presence of the (Z)-but-2-enedioate ion, which imparts specific chemical properties and reactivity. The unsaturated nature of the fumarate ion allows for various chemical transformations that are not possible with saturated dicarboxylate ions.

Eigenschaften

CAS-Nummer

55135-58-5

Molekularformel

C4H2BaO4

Molekulargewicht

251.38 g/mol

IUPAC-Name

barium(2+);(Z)-but-2-enedioate

InChI

InChI=1S/C4H4O4.Ba/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1-;

InChI-Schlüssel

YXUUWXPIZZLNIO-ODZAUARKSA-L

Isomerische SMILES

C(=C\C(=O)[O-])\C(=O)[O-].[Ba+2]

Kanonische SMILES

C(=CC(=O)[O-])C(=O)[O-].[Ba+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.